1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine
Brand Name: Vulcanchem
CAS No.: 1197231-48-3
VCID: VC2627724
InChI: InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3
SMILES: CC(C)C12CN3CCN(C1)CC(C3)C2N
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine

CAS No.: 1197231-48-3

Cat. No.: VC2627724

Molecular Formula: C12H23N3

Molecular Weight: 209.33 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine - 1197231-48-3

Specification

CAS No. 1197231-48-3
Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
IUPAC Name 1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine
Standard InChI InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3
Standard InChI Key FMNCFSXIAQVQMA-UHFFFAOYSA-N
SMILES CC(C)C12CN3CCN(C1)CC(C3)C2N
Canonical SMILES CC(C)C12CN3CCN(C1)CC(C3)C2N

Introduction

Chemical Identity and Structural Characteristics

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine possesses a distinctive tricyclic skeleton with two bridging nitrogen atoms (at positions 3 and 6) and an amino group at position 9, complemented by an isopropyl substituent at position 1. This unique arrangement creates a three-dimensional structure with specific spatial orientations that potentially influence its chemical reactivity and biological interactions.

Nomenclature and Identifiers

The compound is officially designated as 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine according to standard chemical naming conventions, though it possesses several alternative identifiers that appear in chemical databases and literature . The IUPAC systematic name for this compound is 1-propan-2-yl-3,6-diazatricyclo[4.3.1.1^3,8]undecan-9-amine, which precisely describes its molecular structure according to international chemical naming rules .

The compound is tracked in chemical databases via multiple identifiers as presented in Table 1:

Identifier TypeValue
CAS Registry Number1197231-48-3
PubChem CID43811306
MDL NumberMFCD11048440
InChIKeyFMNCFSXIAQVQMA-UHFFFAOYSA-N
Creation Date in Databases2009-07-21
Last Modification Date2025-02-22

Table 1: Primary identifiers for 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8*]undec-9-ylamine *

Molecular Structure Representations

The molecular structure of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine can be represented through various standard chemical notations. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC(C)C12CN3CCN(C1)CC(C3)C2N, which provides a linear text representation of its structure that can be interpreted by chemical software programs . This notation encodes the tricyclic skeleton with its nitrogen atoms and the isopropyl substituent.

The InChI (International Chemical Identifier) representation, InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3, provides a more detailed and standardized way to represent the molecular structure, capturing its connectivity and stereochemistry .

Physicochemical Properties

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine exhibits specific physicochemical properties that govern its behavior in various chemical environments. These properties are fundamental to understanding its potential applications and interactions with biological systems.

Basic Physical Properties

The compound has a molecular formula of C12H23N3, corresponding to a molecular weight of 209.33 g/mol . This relatively low molecular weight places it within the range typically considered favorable for drug-like compounds according to Lipinski's Rule of Five, which suggests enhanced potential for oral bioavailability if the compound were to be explored for pharmaceutical applications.

Solubility and Partition Characteristics

The compound's calculated XLogP3-AA value of 0.5 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases . This property is particularly relevant for pharmaceutical applications as it influences the compound's ability to cross cell membranes and reach potential target sites within the body. The slightly positive value suggests the compound has some lipophilic character while maintaining reasonable water solubility.

Hydrogen Bonding and Molecular Interactions

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine contains one hydrogen bond donor (the primary amine at position 9) and three hydrogen bond acceptors (the three nitrogen atoms in the molecule) . These hydrogen bonding capabilities play crucial roles in determining the compound's interactions with biological macromolecules such as proteins and nucleic acids, potentially influencing its biological activity.

The key physicochemical properties are summarized in Table 2:

PropertyValueSignificance
Molecular Weight209.33 g/molFavorable for potential drug development (< 500 Da)
XLogP3-AA0.5Moderate lipophilicity suggesting balanced distribution
Hydrogen Bond Donors1Limited H-bond donation capacity
Hydrogen Bond Acceptors3Moderate H-bond accepting capacity
Rotatable Bond Count1High conformational rigidity
Exact Mass209.189197746 DaPrecise mass for analytical identification

Table 2: Physicochemical properties of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8*]undec-9-ylamine *

Structural Rigidity and Conformational Analysis

With only one rotatable bond, the compound exhibits high conformational rigidity due to its tricyclic structure . This rigidity can be advantageous in drug development as it may confer increased binding specificity to target proteins by reducing the entropic penalty associated with binding. The tricyclic scaffold provides a well-defined three-dimensional arrangement that could potentially serve as a geometric template for designing compounds targeting specific protein binding pockets.

SupplierProduct NumberPackage SizePrice (USD)Price Date
Matrix Scientific0327511g$378.002021-12-16
American Custom Chemicals CorporationCHM0083676500mg$796.952021-12-16

Table 3: Commercial availability of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8*]undec-9-ylamine *

Structural Relationship to Other Compounds

1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine belongs to a broader class of diazatricyclo compounds, which feature nitrogen atoms incorporated into tricyclic frameworks. Understanding these structural relationships provides context for its potential chemical behavior and applications.

Related Diazatricyclo Compounds

The compound shares structural similarities with other diazatricyclo systems appearing in chemical literature, such as the 7-oxa-2,8-diazatricyclo[3.2.2.02,4]non-8-en-6-one mentioned in crystallographic studies . Though these compounds differ in their specific ring systems and substitution patterns, they share the common feature of nitrogen atoms incorporated into rigid tricyclic scaffolds, which confers distinct three-dimensional architectures useful in various chemical and pharmaceutical applications.

Analytical Characterization

Proper identification and purity assessment of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine requires specific analytical techniques tailored to its structural features.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques would be valuable for assessing the purity of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine samples and for monitoring reactions involving this compound. The retention characteristics would be influenced by the compound's moderate lipophilicity and the presence of multiple nitrogen atoms.

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